Methyl 2-methyl-2-(4-methylphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-2-(4-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)12(2,3)11(13)14-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQBQMUJJMQZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-(4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: 2-(4-methylphenyl)propanoic acid.
Reduction: 2-methyl-2-(4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-methyl-2-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The aromatic ring allows for interactions with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate) exhibit slightly lower polarity and higher hydrophobicity than methyl esters. This impacts solubility in polar solvents and bioavailability in pharmaceutical contexts .
- tert-Butyl Esters: The tert-butyl group in tert-Butyl 2-methyl-2-(4-methylbenzoyl)propanoate provides exceptional steric protection, enhancing stability under acidic conditions but reducing solubility in aqueous media .
Substituent Effects
- Electron-Withdrawing Groups: The cyano group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate increases electrophilicity at the α-carbon, facilitating nucleophilic additions. In contrast, the chloro group in Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate enhances reactivity in substitution reactions .
- Bromo and Tosyloxy Groups: Bromine in Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate and the tosyloxy group in its (S)-(+)-derivative act as leaving groups, making these compounds versatile intermediates in cross-coupling and displacement reactions .
Biological Activity
Methyl 2-methyl-2-(4-methylphenyl)propanoate, an organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains.
- Antiviral Properties : Some derivatives have demonstrated the ability to inhibit viral replication, suggesting potential use in antiviral therapies.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, warranting further investigation into its use as an anticancer agent.
- Antioxidant Activity : this compound has shown promise as an antioxidant, potentially protecting cells from oxidative stress.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to bind through non-covalent interactions like hydrogen bonding and hydrophobic interactions, modulating the activity of these targets and leading to its various biological effects.
Biochemical Pathways
Currently, the precise biochemical pathways affected by this compound are not well understood. More research is needed to elucidate these pathways and determine how they relate to the observed biological activities.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antibacterial Studies : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.
- Anti-inflammatory Research : In experimental models, this compound reduced inflammation markers significantly compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions.
- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Further investigation into its mechanism revealed that it may affect cell cycle regulation and promote programmed cell death.
Data Table: Summary of Biological Activities
| Biological Activity | Evidence Level | Reference |
|---|---|---|
| Antibacterial | Significant | |
| Antiviral | Moderate | |
| Anti-inflammatory | High | |
| Antitumor | Moderate | |
| Antioxidant | Emerging |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-methyl-2-(4-methylphenyl)propanoate, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, analogous esters (e.g., Ethyl 2-methyl-3-(4-methylphenyl)propanoate) are synthesized by reacting substituted anilines with brominated esters under reflux in polar aprotic solvents like DMF, achieving yields of ~60–75% . Key factors include temperature control (60–80°C), stoichiometric ratios (1:1.2 amine:ester), and purification via column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. How can crystallographic methods like SHELX be applied to resolve the compound’s stereochemistry?
- Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS enables precise determination of molecular geometry and stereochemistry. For structurally similar esters (e.g., Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate), SHELX refinement revealed staggered conformations of aromatic and ester groups, with bond angles and torsional strains validated against theoretical models . Data collection typically requires crystals diffracting at ≤1.0 Å resolution, with R-factors <0.05 for high confidence .
Q. What analytical techniques are critical for purity assessment and structural validation?
- HPLC-MS : Quantifies purity (>95% typical) and identifies impurities (e.g., unreacted 4-methylphenyl precursors).
- NMR : ¹H/¹³C NMR confirms ester linkage (δ ~3.6–3.8 ppm for methoxy protons) and aromatic substitution patterns (δ ~7.2–7.4 ppm for para-methylphenyl protons) .
- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) confirm functional groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, and what contradictory data might arise?
- Antimicrobial Assays : Use microdilution methods (e.g., against E. coli or S. aureus) to determine MIC values. Contradictions may arise between in vitro activity (e.g., MIC of 32 µg/mL) and in vivo efficacy due to metabolic instability or poor membrane permeability .
- Anti-inflammatory Studies : Measure cytokine inhibition (e.g., IL-6, TNF-α) in THP-1 macrophages. Discrepancies between NF-κB pathway inhibition and observed cytotoxicity (e.g., IC₅₀ >50 µM) require dose-response validation .
Q. What strategies mitigate challenges in resolving conflicting crystallographic and computational data for this compound?
- Hybrid Refinement : Combine SC-XRD data with DFT calculations (e.g., B3LYP/6-31G*) to validate bond lengths/angles. For example, discrepancies in dihedral angles (>5°) between experimental and computed structures may indicate lattice packing effects .
- Dynamical Correction : Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···O) that distort molecular geometry .
Q. How does structural modification of the 4-methylphenyl group impact bioactivity and metabolic stability?
- Comparative Studies : Replace the 4-methyl group with electron-withdrawing substituents (e.g., -Cl, -CF₃). For instance, Methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate shows enhanced metabolic stability (t₁/₂ = 2.3 h in rat liver microsomes vs. 1.1 h for methylphenyl analog) due to reduced CYP450 oxidation .
- SAR Analysis : Methyl groups at the para position improve lipophilicity (logP ~2.8) but may reduce solubility (<0.1 mg/mL in PBS). Co-solvents like DMSO (≤5%) or nanoformulation can address this .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
